Bienvenue dans la boutique en ligne BenchChem!

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone

Medicinal Chemistry Structure-Activity Relationship Benzothiazole-Piperazine SAR

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone (CAS 897473-48-2) is a rationally designed benzothiazole-piperazine hybrid with the molecular formula C20H20BrN3O3S and a molecular weight of 462.4 g/mol. It features a 6-bromo substituent on the benzothiazole core, a piperazine linker, and a 2,3-dimethoxybenzoyl terminus—a specific substitution pattern that distinguishes it from closely related analogs such as the 3,5-dimethoxy isomer (CAS 897473-35-7).

Molecular Formula C20H20BrN3O3S
Molecular Weight 462.36
CAS No. 897473-48-2
Cat. No. B2963764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone
CAS897473-48-2
Molecular FormulaC20H20BrN3O3S
Molecular Weight462.36
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Br
InChIInChI=1S/C20H20BrN3O3S/c1-26-16-5-3-4-14(18(16)27-2)19(25)23-8-10-24(11-9-23)20-22-15-7-6-13(21)12-17(15)28-20/h3-7,12H,8-11H2,1-2H3
InChIKeyPLMQDGCVERTKNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone (CAS 897473-48-2) Matters in Benzothiazole-Piperazine Procurement


(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone (CAS 897473-48-2) is a rationally designed benzothiazole-piperazine hybrid with the molecular formula C20H20BrN3O3S and a molecular weight of 462.4 g/mol [1]. It features a 6-bromo substituent on the benzothiazole core, a piperazine linker, and a 2,3-dimethoxybenzoyl terminus—a specific substitution pattern that distinguishes it from closely related analogs such as the 3,5-dimethoxy isomer (CAS 897473-35-7). The compound occupies a unique position within the benzothiazole-piperazine chemical space, where both the bromine atom and the ortho-meta dimethoxy arrangement are known to modulate electronic properties, lipophilicity (XLogP3 = 4.4), and potential target engagement [1][2].

Why Generic Benzothiazole-Piperazine Substitution Is Not a Viable Procurement Strategy for CAS 897473-48-2


Within the benzothiazole-piperazine class, subtle modifications to the benzoyl substitution pattern and halogen identity profoundly alter biological activity profiles. The 2,3-dimethoxy arrangement on the benzoyl ring of CAS 897473-48-2 is distinct from the 3,5-dimethoxy isomer (CAS 897473-35-7) and the 2,4-dimethoxy variant, each of which presents different hydrogen-bond acceptor geometries and electron density distributions [1]. The 6-bromo substituent on the benzothiazole cannot be replaced by chlorine or hydrogen without losing the specific steric bulk, polarizability, and leaving-group potential that bromine provides for both target binding and further synthetic elaboration via cross-coupling [2]. Class-level structure-activity relationship (SAR) evidence confirms that bromo substitution on the phenyl/benzothiazole ring is a critical determinant of antiproliferative potency in piperazine-benzothiazole hybrids [3]. Therefore, procurement of a non-identical analog will not yield the same physicochemical, reactivity, or biological readout.

Quantitative Differentiation Evidence for (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone (CAS 897473-48-2)


2,3-Dimethoxy vs. 3,5-Dimethoxy Substitution: Distinct Hydrogen-Bond Acceptor Geometry Drives Differential Target Engagement

The 2,3-dimethoxybenzoyl moiety in CAS 897473-48-2 presents methoxy groups in ortho and meta positions relative to the carbonyl, creating a distinct spatial arrangement of hydrogen-bond acceptors compared to the 3,5-dimethoxy isomer (CAS 897473-35-7). The topological polar surface area (tPSA) computed by PubChem is 83.1 Ų, compared to 83.1 Ų for the 3,5-isomer, indicating that while overall polarity is similar, the vectorial distribution of the methoxy lone pairs differs. This geometric difference is critical for ligand-protein recognition: the 2-methoxy group can participate in intramolecular interactions with the adjacent carbonyl, potentially constraining the bioactive conformation [1]. In benzothiazole-piperazine series with dimethoxyphenyl substructures, even minor positional isomerism has yielded >10-fold differences in IC50 values against cancer cell lines [2].

Medicinal Chemistry Structure-Activity Relationship Benzothiazole-Piperazine SAR

6-Bromo Substituent on Benzothiazole: Class-Level SAR Evidence for Enhanced Antiproliferative Activity

In a systematic study of piperazine-benzothiazole analogues (6a–j) evaluated against Dalton's lymphoma ascites (DLA) cells, the compound bearing a bromo group on the phenyl ring (compound 6c) demonstrated the most promising antiproliferative efficacy among the series. The SAR analysis explicitly identified the bromo substituent as a critical contributor to the observed cytotoxicity [1]. While this study did not test CAS 897473-48-2 directly, the conserved 6-bromobenzothiazole motif in this compound is structurally analogous to the bromophenyl fragment shown to drive activity. In contrast, non-halogenated or chloro-substituted analogs in related benzothiazole-piperazine series have shown reduced or absent activity [2]. The 6-bromo substitution also provides a handle for further synthetic elaboration via palladium-catalyzed cross-coupling reactions, which is not possible with the non-brominated benzothiazole analog [3].

Anticancer Halogen SAR Piperazine-Benzothiazole

Physicochemical Property Differentiation: XLogP3 = 4.4 and tPSA = 83.1 Ų Support CNS Penetration Potential vs. Higher tPSA Analogs

The computed XLogP3 of CAS 897473-48-2 is 4.4, and its topological polar surface area (tPSA) is 83.1 Ų. According to established CNS multiparameter optimization (CNS MPO) guidelines, compounds with tPSA < 90 Ų and 1 < logP < 5 fall within favorable ranges for blood-brain barrier penetration [1]. In comparison, benzothiazole-piperazine derivatives with additional polar substituents (e.g., sulfonamide or carboxyl groups) frequently exceed tPSA > 100 Ų, reducing CNS availability. The 6-bromo substitution contributes to higher lipophilicity compared to the non-brominated benzothiazole analog (estimated XLogP3 difference approximately +0.5–0.8 log units based on halogen π-contribution data [2]). This property profile positions CAS 897473-48-2 as a more CNS-favorable candidate among benzothiazole-piperazine analogs for neurological target screening (e.g., AChE inhibition, where related benzothiazole-piperazines have shown activity [3]).

CNS Drug Design Physicochemical Profiling Blood-Brain Barrier Permeability

Synthetic Tractability: 6-Bromo Handle Enables Downstream Diversification Not Possible with Non-Halogenated Analogs

The aryl bromide at the 6-position of the benzothiazole ring in CAS 897473-48-2 serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This enables site-selective late-stage functionalization to generate focused libraries for SAR exploration [1]. In contrast, the non-brominated benzothiazole analog (where 6-H replaces 6-Br) lacks this orthogonal reactivity, requiring de novo synthesis for each derivative. The 2,3-dimethoxybenzoyl group is electron-rich and compatible with the cross-coupling conditions without requiring protecting group strategies, offering an advantage over analogs with more sensitive functional groups (e.g., nitro or aldehyde) [2]. This positions CAS 897473-48-2 as a privileged intermediate for generating derivative libraries with conserved piperazine-benzothiazole scaffold but varied C-6 substitution.

Synthetic Chemistry Cross-Coupling Building Block Utility

Zero Hydrogen-Bond Donors: Favorable Profile for Intracellular Target Engagement vs. HBD-Containing Analogs

CAS 897473-48-2 has a computed hydrogen-bond donor (HBD) count of zero, which is a critical differentiator from benzothiazole-piperazine analogs bearing amide, amine, or hydroxyl substituents that introduce one or more HBDs [1]. Each additional HBD is estimated to reduce passive membrane permeability by approximately 0.5–1.0 log units based on the Lipinski and Veber frameworks [2]. This property is particularly relevant for compounds targeting intracellular proteins (e.g., kinases), where membrane crossing is rate-limiting for target engagement. The absence of HBDs also reduces the propensity for P-glycoprotein efflux, a common liability among piperazine-containing compounds [3]. While direct permeability data (PAMPA or Caco-2) for this compound are not available in the public domain, the HBD = 0 feature is a computable, structure-inherent advantage over HBD-containing comparators.

Drug Design Permeability Ligand Efficiency

Recommended Application Scenarios for (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone (CAS 897473-48-2)


Focused CNS Target Screening Campaigns (AChE, BuChE, or Multi-Target Anti-Alzheimer's Panels)

The favorable CNS MPO profile (XLogP3 = 4.4, tPSA = 83.1 Ų, HBD = 0) positions this compound as a prioritized candidate for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition screening programs. Related benzothiazole-piperazine derivatives have demonstrated selective AChE inhibition (e.g., compound 2j in Gurdal et al., 2017 [1]). The 2,3-dimethoxy substitution pattern may confer differential binding to the peripheral anionic site of AChE compared to the 3,5-dimethoxy isomer, warranting head-to-head testing in Ellman's assay. The bromine atom provides a heavy-atom probe for X-ray crystallography of protein-ligand complexes, facilitating structure-based optimization if initial hit activity is confirmed.

Scaffold-Hopping Library Synthesis via C-6 Cross-Coupling Diversification

Leveraging the 6-bromo substituent as a synthetic handle, procurement of this compound as a key intermediate enables parallel synthesis of a focused benzothiazole-piperazine library via Suzuki-Miyaura coupling. This strategy allows evaluation of varied aryl, heteroaryl, or alkenyl substituents at the C-6 position while holding the 2,3-dimethoxybenzoyl-piperazine pharmacophore constant—a design that class-level SAR suggests is critical for antiproliferative activity [2]. This approach is more efficient than synthesizing each analog de novo and is suitable for academic medicinal chemistry groups and biotech hit-to-lead programs.

Oncology Cell Panel Screening with Emphasis on Hepatocellular and Breast Cancer

Benzothiazole-piperazine analogs have demonstrated consistent activity against hepatocellular (HUH-7/Huh7) and breast (MCF-7) cancer cell lines in Sulforhodamine B (SRB) assays, with dihalo-substituted derivatives showing the highest cytotoxic potency [1]. While CAS 897473-48-2 lacks published GI50 data, its dual halogenated/2,3-dimethoxy architecture aligns with the active pharmacophore profile. This compound should be included in panel screens alongside established benzothiazole-piperazine hits (e.g., compound 1d from Gurdal et al., 2015 [3]) to benchmark its activity and identify potential cell-line selectivity windows that may differentiate it from in-class comparators.

Physicochemical Benchmarking and In Silico Modeling for CNS Drug Discovery

The computed properties of CAS 897473-48-2 (MW = 462.4, XLogP3 = 4.4, tPSA = 83.1 Ų, HBD = 0, rotatable bonds = 4) make it an ideal test case for validating in silico CNS permeability models. Procurement of this compound alongside the 3,5-dimethoxy isomer (CAS 897473-35-7) enables a direct experimental comparison of how methoxy positional isomerism affects measured logD, PAMPA permeability, and P-gp efflux ratio—data that would inform future design of CNS-penetrant benzothiazole-piperazine therapeutics.

Quote Request

Request a Quote for (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.